molecular formula C15H14N2O2 B7467279 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole

3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole

Cat. No. B7467279
M. Wt: 254.28 g/mol
InChI Key: WGLXEBZLYGANNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxazole derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole involves the inhibition of various enzymes and proteins that are involved in the inflammatory response, cell proliferation, and cell migration. It has also been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
Studies have shown that 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole exhibits a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins that are involved in the inflammatory response, cell proliferation, and cell migration. It has also been found to modulate the activity of various neurotransmitters in the brain, which may contribute to its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole in lab experiments is that it exhibits a range of biochemical and physiological effects, which makes it a versatile compound for studying various biological processes. However, one of the limitations is that it may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole. One area of research is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in various therapeutic applications.

Synthesis Methods

The synthesis of 3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole involves a multi-step process that includes the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with quinoline-8-carboxaldehyde in the presence of a base. The resulting product is then reacted with an isocyanate to form the oxazole ring. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,5-dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-10-13(11(2)19-17-10)9-18-14-7-3-5-12-6-4-8-16-15(12)14/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLXEBZLYGANNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)COC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(quinolin-8-yloxymethyl)-1,2-oxazole

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